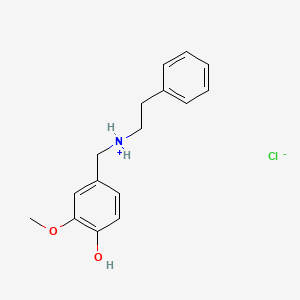

2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride

Übersicht

Beschreibung

2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group, a phenethylamino group, and a p-cresol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with p-cresol, which is then subjected to a series of reactions to introduce the methoxy and phenethylamino groups.

p-Cresol is reacted with methanol in the presence of an acid catalyst to introduce the methoxy group.Amidation: The methoxylated product is then reacted with phenethylamine under appropriate conditions to form the phenethylamino derivative.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The methoxy and phenethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenethylamines.

Wissenschaftliche Forschungsanwendungen

Bronchodilator Effects

One of the primary applications of 2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride is its potential as a bronchodilator . Compounds in this class have been shown to selectively stimulate β-adrenergic receptors, leading to relaxation of bronchial smooth muscle without significant cardiac stimulation. This selectivity is crucial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) where traditional bronchodilators may cause unwanted cardiac side effects.

Case Study: Stimulant Activity

- In studies involving similar compounds, it was found that derivatives exhibiting stimulant activity on β-adrenergic receptors can provide effective bronchodilation comparable to established treatments like isoprenaline, but with fewer cardiovascular effects .

Cardiovascular Applications

The compound's ability to influence β-adrenergic receptors also positions it as a candidate for treating cardiovascular disorders. Research indicates that certain derivatives can act as both stimulants and blockers of these receptors, potentially offering therapeutic benefits for conditions such as arrhythmias, coronary heart disease, and hypertension.

Therapeutic Mechanism

- Compounds that block β-adrenergic receptors have been utilized in managing high blood pressure and reducing heart rate during tachycardia episodes. The selective action of these compounds can minimize side effects commonly associated with non-selective β-blockers .

Neurological Implications

Recent studies have explored the impact of phenethylamine derivatives on neurological disorders. The potential for these compounds to interact with serotonin receptors suggests they could be beneficial in treating conditions such as depression and anxiety.

Research Insights

- The modulation of serotonin pathways by similar compounds has shown promise in addressing mood disorders, indicating that this compound might have similar therapeutic potential .

Cancer Treatment Exploration

Emerging research indicates that phenethylamine derivatives may also play a role in cancer treatment by influencing signaling pathways involved in cell growth and oncogenesis. Specifically, compounds that mimic alpha-helical structures have been studied for their ability to inhibit pathways associated with tumor growth.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-alpha-methyl-4,5-methylenedioxyphenethylamine

- 3-Methoxy-4,5-methylenedioxyamphetamine

- 4-Methoxy-2-methylphenethylamine

Uniqueness

2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride is unique due to its specific structural features, including the presence of both methoxy and phenethylamino groups attached to a p-cresol moiety. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biologische Aktivität

2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride, also known by its CAS number 68397-95-5, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenethylamine core with methoxy and cresol substituents. This structural arrangement is believed to contribute to its biological activity, particularly in modulating neurotransmitter systems and exhibiting antioxidant properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Antioxidant Activity : The compound contains multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

- Neurotransmitter Modulation : It may influence the release and reuptake of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions .

- Anti-inflammatory Effects : The compound has been shown to interact with enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties.

Therapeutic Applications

Research indicates several therapeutic applications for this compound:

- Neuroprotection : Studies suggest that the compound may offer protective effects against neurodegenerative diseases by mitigating oxidative stress and inflammation.

- Anti-cancer Potential : Preliminary studies have indicated that it may inhibit cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis .

- Psychostimulant Effects : Similar compounds have been investigated for their potential in treating attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders due to their amphetamine-like properties .

Case Studies

- Neuroprotective Effects : A study involving animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress in the brain, suggesting its potential as a neuroprotective agent.

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 µM to 50 µM depending on the cell type .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-19-16-11-14(7-8-15(16)18)12-17-10-9-13-5-3-2-4-6-13;/h2-8,11,17-18H,9-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSGDZCHEDYADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C[NH2+]CCC2=CC=CC=C2)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68397-95-5 | |

| Record name | p-Cresol, 2-methoxy-alpha-(phenethylamino)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068397955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.